XO/Cox/lox-IN-1
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Overview
Description
Preparation Methods
The synthesis of XO/COX/LOX-IN-1 involves several steps, including in-silico docking, synthesis, structure analysis, density functional theory calculations, energy frameworks, and pharmacological intervention . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific industrial production methods employed.
Chemical Reactions Analysis
XO/COX/LOX-IN-1 undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the synthesis of prostaglandins and leukotrienes by targeting cyclooxygenases and lipoxygenases . Common reagents used in these reactions include curcumin, capsaicin, and gingerol, which have shown dual inhibitory activities against COX-1/2 and 5-LOX enzymes . The major products formed from these reactions are typically related to the inhibition of inflammatory pathways.
Scientific Research Applications
XO/COX/LOX-IN-1 has a wide range of scientific research applications. It is used in studies related to inflammation, cancer, and metabolic diseases . The compound’s ability to inhibit multiple molecular inflammatory targets makes it a valuable tool in the development of novel anti-inflammatory agents .
Mechanism of Action
The mechanism of action of XO/COX/LOX-IN-1 involves the inhibition of xanthine oxidase, cyclooxygenases, and lipoxygenases. These enzymes are essential for the conversion of arachidonic acid to eicosanoids, which play a crucial role in initiating and resolving inflammation . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects . The molecular targets and pathways involved include the PI3K/AKT/GSK3 cascade and the reduction of reactive oxygen species formation .
Comparison with Similar Compounds
XO/COX/LOX-IN-1 is unique in its ability to inhibit multiple enzymes involved in the inflammatory pathway. Similar compounds include curcumin, capsaicin, and gingerol, which also exhibit dual inhibitory activities against COX and LOX enzymes . this compound stands out due to its potent inhibitory effects and broad range of applications in inflammation, cancer, and metabolic diseases .
Properties
Molecular Formula |
C24H20N4O2S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2,5-bis[(2-methylquinolin-8-yl)oxymethyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H20N4O2S/c1-15-9-11-17-5-3-7-19(23(17)25-15)29-13-21-27-28-22(31-21)14-30-20-8-4-6-18-12-10-16(2)26-24(18)20/h3-12H,13-14H2,1-2H3 |
InChI Key |
PRQCFOSPVNFQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=NN=C(S3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1 |
Origin of Product |
United States |
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